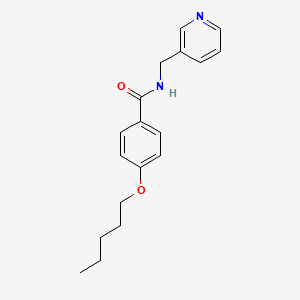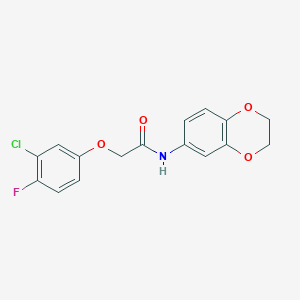
4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide
説明
4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. The compound has been found to exhibit potent inhibitory activity against the human adenosine A2A receptor, a G protein-coupled receptor that plays a critical role in the regulation of various physiological processes.
科学的研究の応用
4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. The compound has been found to exhibit potent neuroprotective effects by reducing the release of pro-inflammatory cytokines and oxidative stress. In addition, 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
作用機序
4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide exerts its pharmacological effects by selectively binding to the adenosine A2A receptor and inhibiting its downstream signaling pathways. The adenosine A2A receptor is a G protein-coupled receptor that is predominantly expressed in the brain, immune cells, and various other tissues. Activation of the adenosine A2A receptor has been found to be involved in the regulation of various physiological processes such as inflammation, neurotransmitter release, and cell proliferation.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has been found to exhibit potent inhibitory activity against the adenosine A2A receptor with an IC50 value of 22 nM. The compound has been found to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β in various cell types. In addition, 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has been found to reduce the levels of oxidative stress markers such as reactive oxygen species and lipid peroxidation. The compound has also been found to induce apoptosis and cell cycle arrest in various cancer cell lines.
実験室実験の利点と制限
4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments. The compound has been extensively studied for its pharmacological effects and has been found to exhibit potent inhibitory activity against the adenosine A2A receptor. The compound is also relatively easy to synthesize and purify. However, 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has some limitations in terms of its stability and solubility. The compound is relatively unstable in aqueous solutions and requires careful storage and handling.
将来の方向性
There are several future directions for the study of 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide. The compound has been found to exhibit potent neuroprotective and anti-cancer effects, and further studies are needed to elucidate its mechanism of action and potential therapeutic applications. In addition, the development of more stable and soluble analogs of 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide could lead to the development of more effective drugs for the treatment of various diseases. Finally, the use of 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide as a tool compound for the study of adenosine A2A receptor signaling pathways could lead to the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
4-pentoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-4-12-22-17-9-7-16(8-10-17)18(21)20-14-15-6-5-11-19-13-15/h5-11,13H,2-4,12,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWMLIVFTJBEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4182141.png)

![4-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4182157.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4182163.png)
![2-(4-bromo-2-chlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4182164.png)
![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4182170.png)
![4-[2-(4-chloro-2-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4182188.png)
![4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B4182196.png)
![3,5-dimethyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B4182203.png)
![N-(2-ethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182212.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxyacetamide](/img/structure/B4182213.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B4182238.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4182243.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4182251.png)